3-Isobutylisoxazole-5-carboxylic acid

Beschreibung

IUPAC Nomenclature and Molecular Formula

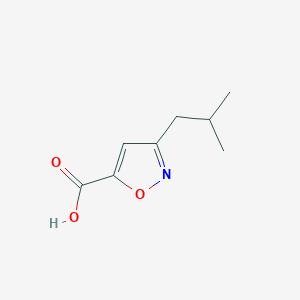

The systematic name for 3-isobutylisoxazole-5-carboxylic acid, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid . This nomenclature reflects the substitution pattern on the isoxazole ring: an isobutyl group (2-methylpropyl) at position 3 and a carboxylic acid moiety at position 5.

The molecular formula is C₈H₁₁NO₃ , corresponding to a molecular weight of 169.18 g/mol . The structural formula can be represented as:

$$ \text{C}8\text{H}{11}\text{NO}_3 $$

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |

Structural Features of the Isoxazole Ring System

The isoxazole ring is a five-membered heterocycle containing one nitrogen atom at position 1 and one oxygen atom at position 2. This arrangement creates a π-electron-deficient system due to the electronegativity of oxygen and nitrogen, which withdraw electron density from the ring. The isoxazole core is planar, with bond lengths and angles consistent with aromaticity:

- The N–O bond length is approximately 1.36 Å.

- The C–N and C–O bonds exhibit partial double-bond character due to resonance stabilization.

In this compound, the isobutyl substituent at position 3 introduces steric bulk, while the carboxylic acid group at position 5 contributes hydrogen-bonding capability and acidity (pKa ≈ 4.5–5.0).

Substituent Configuration and Regiochemical Considerations

The regiochemistry of substitution on the isoxazole ring is critical to the compound’s reactivity. The isobutyl group at position 3 and the carboxylic acid at position 5 are oriented meta to each other, minimizing steric clashes. Key structural aspects include:

- Isobutyl Group : The branched alkyl chain adopts a gauche conformation, with dihedral angles of ~60° relative to the isoxazole plane.

- Carboxylic Acid : The –COOH group participates in intramolecular hydrogen bonding with the ring oxygen, stabilizing the planar configuration.

Regioselective synthesis methods, such as cyclization of β-enamino diketones with hydroxylamine, favor the formation of this substitution pattern due to electronic and steric factors.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆, 400 MHz):

- ¹³C NMR (DMSO-d₆, 100 MHz):

Infrared (IR) Spectroscopy

- Strong absorption at 1705 cm⁻¹ (C=O stretch of carboxylic acid).

- Broad band at 2500–3300 cm⁻¹ (O–H stretch of –COOH).

- Peaks at 1540 cm⁻¹ (C=N stretch) and 1460 cm⁻¹ (C–O–C asymmetric stretch).

Mass Spectrometry

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWIOKNXSJKWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649348 | |

| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910321-93-6 | |

| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydroxylamine Cyclization

One of the most common methods for synthesizing isoxazole derivatives involves the cyclization of β-keto esters with hydroxylamine. This method typically produces a mixture of products, including the desired isoxazole and byproducts such as isoxazolones.

Procedure : A β-keto ester is reacted with hydroxylamine in a solvent like ethanol or ether, often under mild heating conditions (0-40°C). Hydroxylamine is used in excess (1 to 4 equivalents).

Yield : This method can yield significant amounts of the target compound, but purification steps are often necessary to isolate the desired product from byproducts.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as a more efficient method for preparing 3-isobutylisoxazole-5-carboxylic acid.

Procedure : Aryl aldehydes are reacted with hydroxylamine hydrochloride to form oximes, which are then treated under microwave irradiation to generate nitrile oxides that cyclize to form isoxazoles.

Advantages : This method reduces reaction times significantly and improves yields due to the uniform heating provided by microwave irradiation.

Metal-Free Synthetic Routes

A growing interest in environmentally friendly chemistry has led to the development of metal-free synthetic routes for isoxazole preparation.

Procedure : In one approach, terminal alkynes are treated with hydroxylamine under basic conditions without the use of metal catalysts. This method often employs ionic liquids as solvents, which can enhance yields and facilitate product recovery.

Yield : Initial studies suggest that these methods can achieve comparable yields to traditional methods while minimizing environmental impact.

Traditional Organic Reactions

Traditional organic reactions also play a role in the synthesis of this compound.

Procedure : This involves nucleophilic substitution reactions where chlorinated isoxazoles are reacted with nucleophiles like alcohols or thiols to form substituted isoxazoles.

Challenges : While effective, these methods often require careful control of reaction conditions to avoid side reactions and ensure high purity of the final product.

The following table summarizes the key features of each preparation method discussed:

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Hydroxylamine Cyclization | β-keto ester + hydroxylamine | Good yields | Byproducts necessitate purification |

| Microwave-Assisted Synthesis | Oxime formation + microwave irradiation | Faster reactions, higher yields | Requires specialized equipment |

| Metal-Free Synthetic Routes | Terminal alkyne + hydroxylamine | Environmentally friendly | Newer techniques may lack optimization |

| Traditional Organic Reactions | Nucleophilic substitution on chlorinated isoxazoles | Established methods | Potential for side reactions |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anti-inflammatory Properties

3-Isobutylisoxazole-5-carboxylic acid has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit certain pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs. Its mechanism of action involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .

2. Neuroprotective Effects

Research has explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It appears to offer protection against oxidative stress and neuronal cell death, suggesting a possible role in treating conditions like Alzheimer's disease and Parkinson's disease .

3. Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties against various pathogens. This characteristic could be leveraged for developing new antibiotics or preservatives in pharmaceutical formulations .

Agricultural Science

1. Herbicidal Activity

The compound has shown promise as a herbicide, particularly against specific weed species. Its application in agriculture could help manage weed populations effectively while minimizing the impact on crops .

2. Plant Growth Regulation

Studies suggest that this compound can act as a plant growth regulator, influencing growth patterns and enhancing crop yield under certain conditions. This application is vital for sustainable agriculture practices aimed at increasing food production without expanding arable land .

Materials Science

1. Polymer Synthesis

In materials science, this compound can be used as a building block in the synthesis of novel polymers. Its unique structure allows for the development of materials with specific properties, such as increased thermal stability or enhanced mechanical strength .

2. Coatings and Adhesives

The compound's chemical properties make it suitable for formulating advanced coatings and adhesives that require durability and resistance to environmental factors. This application is particularly relevant in industries such as automotive and construction, where material performance is critical .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Herbicidal Efficacy

In agricultural trials, this compound was tested against common weed species. The results demonstrated effective weed suppression with minimal impact on crop growth, suggesting its viability as an environmentally friendly herbicide.

Wirkmechanismus

The mechanism of action of 3-Isobutylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation or microbial growth, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Isoxazole and Heterocyclic Carboxylic Acids

Structural and Functional Group Variations

Key Compounds:

Structural Insights :

- Positional Effects: The placement of substituents significantly impacts bioactivity. For example, 5-methylisoxazole-3-carboxylic acid (COOH at position 3) acts as a monoamine oxidase inhibitor, whereas the target compound’s COOH at position 5 may influence metal-binding selectivity .

- Halogenation : Bromo-substituted derivatives (e.g., 3-bromoisoxazole-5-carboxylic acid) are valuable in cross-coupling reactions for synthesizing complex pharmaceuticals .

Commercial and Regulatory Aspects

- Availability : this compound is supplied by Combi-Blocks (95% purity) and others, comparable to derivatives like 5-propylisoxazole-3-carboxylic acid (CAS: 89776-75-0) .

Biologische Aktivität

3-Isobutylisoxazole-5-carboxylic acid (IBICA) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is , with a molecular weight of approximately 169.18 g/mol. The structure can be depicted as follows:

1. Antimicrobial Activity

Research indicates that IBICA exhibits notable antimicrobial properties. A study evaluating various isoxazole derivatives found that IBICA showed significant activity against a range of bacterial strains, suggesting its potential as an antibacterial agent. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that IBICA may serve as a lead compound for developing new antibacterial agents, particularly against resistant strains.

2. Anti-inflammatory Properties

IBICA has also been investigated for its anti-inflammatory effects. A study highlighted its ability to inhibit leukotriene biosynthesis, which is crucial in mediating inflammatory responses. The compound was shown to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in leukotriene production.

Case Study Example:

In vitro studies demonstrated that IBICA reduced leukotriene synthesis with an IC50 value of 0.24 μM, indicating potent anti-inflammatory activity comparable to established leukotriene inhibitors.

3. Anticancer Potential

Emerging research suggests that IBICA may possess anticancer properties. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings warrant further investigation into the mechanisms of action and potential therapeutic applications of IBICA in oncology.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between IBICA and target proteins involved in inflammation and cancer pathways. These studies suggest that the carboxylic acid moiety plays a critical role in mediating these interactions, enhancing the compound's biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isobutylisoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of isoxazole derivatives often involves cyclocondensation of β-diketones with hydroxylamine or alkylation of preformed isoxazole cores. For example, similar compounds like 3-methylisoxazole-5-carboxylic acid (CAS 4857-42-5) are synthesized via ester hydrolysis under acidic or basic conditions . For this compound, key steps may include:

- Alkylation : Introducing the isobutyl group via nucleophilic substitution, using catalysts like NaH or K₂CO₃.

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl 5-methylisoxazole-3-carboxylate) using NaOH or HCl .

- Yield Optimization : Monitor temperature (60–80°C for hydrolysis) and solvent polarity (e.g., ethanol/water mixtures) to avoid side reactions like decarboxylation.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for biological assays), using C18 columns with acetonitrile/water mobile phases.

- NMR Spectroscopy : Confirm substituent positions (e.g., isobutyl at C3, carboxylic acid at C5) via ¹H and ¹³C NMR. For example, the isoxazole ring protons typically resonate at δ 6.2–6.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁NO₃, expected m/z 198.0766).

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for isoxazole derivatives, such as unexpected coupling constants or peak splitting?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibria : Isoxazoles can exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize specific tautomers .

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the isobutyl side chain.

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for analogous tricarboxylic acids .

Q. How does the isobutyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bulky isobutyl group at C3 sterically hinders electrophilic attacks at adjacent positions. Experimental design considerations:

- Substrate Screening : Compare reactivity with methyl or phenyl analogues (e.g., 5-methylisoxazole-3-carboxylic acid, CAS 3405-77-4) .

- Kinetic Studies : Use pseudo-first-order conditions to measure rate constants for reactions like esterification or amidation.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C, pH 1–13 for 24–72 hours). Isoxazole rings are prone to ring-opening under strongly acidic/basic conditions.

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Store samples at –20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .

Guidelines for Experimental Design

- Synthesis : Prioritize anhydrous conditions for alkylation steps to avoid hydrolysis of intermediates.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for carboxy-substituted isoxazoles .

- Safety : Handle isoxazole derivatives in fume hoods; avoid inhalation/contact due to potential irritancy (refer to SDS for analogs like ethyl 4-(hydroxymethyl)-5-(3-iodophenyl)isoxazole-3-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.